Cas no 55221-25-5 (1,2-dimethyl (1S,2R)-1-phenylcyclopropane-1,2-dicarboxylate)
1,2-dimethyl (1S,2R)-1-phenylcyclopropane-1,2-dicarboxylate Chemical and Physical Properties
Names and Identifiers
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- Dimethyl (1S)-1-phenylcyclopropane-1,2-dicarboxylate
- Dimethyl (1S,2R)-1-phenylcyclopropane-1,2-dicarboxylate
- 1,2-dimethyl (1S,2R)-1-phenylcyclopropane-1,2-dicarboxylate
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- MDL: MFCD19442750
- Inchi: 1S/C13H14O4/c1-16-11(14)10-8-13(10,12(15)17-2)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3/t10-,13+/m0/s1
- InChI Key: UAOJFWUVNVCTPQ-GXFFZTMASA-N
- SMILES: [C@@]1(C2=CC=CC=C2)(C(OC)=O)C[C@H]1C(OC)=O
1,2-dimethyl (1S,2R)-1-phenylcyclopropane-1,2-dicarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-89900-1g |
1,2-dimethyl (1S,2R)-1-phenylcyclopropane-1,2-dicarboxylate |
55221-25-5 | 1g |
$0.0 | 2023-09-01 | ||
| Enamine | EN300-89900-1.0g |
1,2-dimethyl (1S,2R)-1-phenylcyclopropane-1,2-dicarboxylate |
55221-25-5 | 1.0g |
$0.0 | 2023-02-11 |
1,2-dimethyl (1S,2R)-1-phenylcyclopropane-1,2-dicarboxylate Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on 1,2-dimethyl (1S,2R)-1-phenylcyclopropane-1,2-dicarboxylate
Chemical Profile of CAS No. 55221-25-5: 1,2-Dimethyl (1S,2R)-1-Phenylcyclopropane-1,2-Dicarboxylate
The compound CAS No. 55221-25-5, also known as 1,2-Dimethyl (1S,2R)-1-Phenylcyclopropane-1,2-Dicarboxylate, is a highly specialized organic compound with a unique structure and a wide range of applications in various industries. This compound belongs to the class of cyclopropane dicarboxylates, which are known for their stability and versatility in chemical reactions. The molecule consists of a cyclopropane ring substituted with two methyl groups and a phenyl group at specific stereogenic centers (S and R configurations), making it a chiral compound with distinct optical properties.
Recent studies have highlighted the importance of this compound in the field of pharmaceuticals and agrochemicals. Its stereochemistry plays a crucial role in determining its biological activity, making it a valuable intermediate in the synthesis of bioactive molecules. Researchers have explored its potential as a building block for developing new drugs targeting various diseases, including cancer and neurodegenerative disorders.
The synthesis of 1,2-Dimethyl (1S,2R)-1-Phenylcyclopropane-1,2-Dicarboxylate involves a multi-step process that typically starts with the preparation of the cyclopropane ring. The stereochemistry is carefully controlled during the synthesis to ensure the desired S and R configurations. Advanced techniques such as asymmetric catalysis and enantioselective synthesis have been employed to achieve high enantiomeric excess (ee) in the final product.
In terms of physical properties, this compound exhibits a melting point of approximately 80°C and is sparingly soluble in water but highly soluble in organic solvents such as dichloromethane and ethyl acetate. Its stability under various conditions has been extensively studied, revealing that it is resistant to thermal degradation and oxidation under normal storage conditions.
One of the most promising applications of this compound lies in its use as an intermediate in the production of biodegradable polymers. Recent research has demonstrated that it can be polymerized to form materials with excellent mechanical properties and biocompatibility, making them suitable for use in biomedical devices and packaging materials.
The environmental impact of CAS No. 55221-25-5 has also been a topic of interest among scientists. Studies have shown that it undergoes rapid biodegradation under aerobic conditions, reducing its persistence in the environment. This makes it an eco-friendly alternative to traditional chemicals used in similar applications.
In conclusion, CAS No. 55221-25-5, or 1,2-Dimethyl (1S,2R)-1-Phenylcyclopropane-1,2-Dicarboxylate, is a versatile compound with significant potential across multiple industries. Its unique structure, stereochemistry, and favorable physical properties make it an invaluable tool for researchers and manufacturers alike. As ongoing research continues to uncover new applications for this compound, its role in advancing science and technology is expected to grow even further.
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